molecular formula C17H14FN5O2S B2803696 8-(4-fluorophenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-91-7

8-(4-fluorophenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2803696
CAS No.: 946280-91-7
M. Wt: 371.39
InChI Key: MUIWURGJLWOPAY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a fluorophenyl group, a thiophene ring, and an imidazotriazine ring . These types of compounds are often used in medicinal chemistry due to their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a fluorophenyl group could influence the compound’s lipophilicity, which in turn could affect its absorption and distribution in the body .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of compounds containing fluorophenyl groups, such as the one mentioned, has been explored for their potential antimicrobial properties. For example, Holla et al. (2003) synthesized new fluorine-containing triazinones as potential antibacterial agents, highlighting the significance of fluorophenyl groups in developing biologically active molecules Holla, B. S., Bhat, K., & Shetty, N. S. (2003). Synthesis of Some New Fluorine Containing Thiadiazolotriazinones as Potential Antibacterial Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 178, 2193-2199.

Antiviral and Anticancer Potential

Another area of interest is the development of compounds with potential anti-HIV and anticancer activities. Makki et al. (2014) investigated fluorine-substituted triazinones for their anti-HIV-1 and CDK2 inhibitory activities, indicating the promise of such compounds in therapeutic applications Makki, M., Abdel-Rahman, R. M., & Khan, K. A. (2014). Fluorine Substituted 1,2,4-Triazinones as Potential Anti-HIV-1 and CDK2 Inhibitors. Journal of Chemistry, 2014, 1-14.

Hybrid Molecule Synthesis for Biological Activities

The creation of hybrid molecules combining fluorophenyl groups with other biologically active moieties has been explored to enhance antimicrobial, antilipase, and antiurease activities. Başoğlu et al. (2013) synthesized compounds incorporating cephalosporanic and penicillanic acid derivatives, demonstrating the versatility of fluorophenyl-containing compounds in medicinal chemistry Başoğlu, S., Ulker, S., Alpay‐Karaoglu, S., & Demirbas, N. (2013). Microwave-assisted synthesis of some hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and investigation of their biological activities. Medicinal Chemistry Research, 23, 3128-3143.

Novel Derivatives and Their Therapeutic Implications

Research on novel derivatives of compounds with the fluorophenyl group has led to the identification of molecules with potential antitumor activities. Sztanke et al. (2007) identified novel derivatives of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione and 8-aryl-4-imino-2,3,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(6H)-one, showing cytotoxic activities against various carcinoma cells, highlighting the potential of such compounds in cancer therapy Sztanke, K., Pasternak, K., Rzymowska, J., Sztanke, M., Kandefer-Szerszeń, M., Dybała, I., & Kozioł, A. (2007). Identification of antitumour activity of novel derivatives of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione and 8-aryl-4-imino-2,3,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(6H)-one. Bioorganic & medicinal chemistry, 15(8), 2837-49.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. Many compounds with similar structures are used as kinase inhibitors in cancer therapy .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Without specific studies, it’s difficult to provide detailed information .

Future Directions

Future research on this compound could involve further studies to determine its physical and chemical properties, synthesis methods, potential biological activities, and safety profile. It could also involve studies to determine its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

8-(4-fluorophenyl)-4-oxo-N-(thiophen-2-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O2S/c18-11-3-5-12(6-4-11)22-7-8-23-16(25)14(20-21-17(22)23)15(24)19-10-13-2-1-9-26-13/h1-6,9H,7-8,10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIWURGJLWOPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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